3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound that belongs to the class of phenolic compounds modified with boron-containing groups. This compound is recognized for its unique molecular structure and potential applications in various scientific fields.
The compound can be sourced from chemical suppliers such as TCI Chemicals and ChemicalBook, which provide detailed specifications including purity levels and molecular weight. The compound's CAS number is 214360-76-6, indicating its unique identification in chemical databases.
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is classified as a boronic acid derivative due to the presence of the dioxaborolane moiety. It is often utilized in organic synthesis and materials science.
The synthesis of 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of phenol derivatives with boronic acid pinacol esters. The synthetic pathway may include:
The reaction conditions (temperature, solvent choice) and the molar ratios of reactants are crucial for optimizing yield and purity. Common solvents include toluene or methanol.
The molecular formula for 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is C12H17B O3. The structure includes a phenolic ring substituted with a dioxaborolane group at the ortho position relative to the methyl group.
Key structural data includes:
This compound participates in various chemical reactions typical of boronic esters:
The efficiency of these reactions depends on factors like temperature, solvent polarity, and the presence of bases or catalysts.
The mechanism of action for 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its reactivity as a boronic acid derivative. In Suzuki coupling reactions:
This mechanism highlights the utility of boronic acids in forming complex organic molecules efficiently.
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications:
The synthesis of 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically employs ortho-directed lithiation-borylation sequences or esterification of pre-formed boronic acids. In conventional routes, 2-hydroxy-6-methylphenol serves as the starting material, undergoing directed ortho-metallation with n-butyllithium at cryogenic temperatures (−78°C) in anhydrous tetrahydrofuran. Subsequent treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the target pinacol boronate ester after aqueous workup and purification. This method typically achieves 60–75% isolated yields but requires stringent moisture-free conditions to prevent protodeboronation [2] [6].
Alternative pathways involve transesterification of trimethyl borate with 3-methylcatechol followed by pinacol exchange. This two-step sequence leverages the equilibrium-driven displacement of volatile methanol, facilitating high-purity crystalline products (>98% purity) after recrystallization from hexane/ethyl acetate mixtures. Key challenges include controlling regioselectivity due to competing diarylboronate formation and the necessity for stoichiometric base additives like triethylamine to scavenge liberated protons [5].
Table 1: Traditional Synthesis Methods for 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Limitations |
---|---|---|---|---|
Lithiation-Borylation | n-BuLi, THF, −78°C; B(OR)₃ | 60–75 | >95 | Moisture sensitivity, cryogenic conditions |
Transesterification | B(OMe)₃, Δ; Pinacol, NEt₃ | 70–85 | >98 | Regioselectivity control, byproduct formation |
Acid-Catalyzed Esterification | 3-Methyl-2-hydroxybenzeneboronic acid, Pinacol, H₂SO₄ | 65–80 | >97 | Extended reaction times (12–24 h) |
Recent refinements incorporate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate esterification kinetics in biphasic water/dichloromethane systems, reducing reaction times to 4–6 hours while maintaining yields >80%. These protocols benefit from simplified isolation via extractive workup, though chromatographic purification remains necessary to remove residual diol byproducts [1] [5].
Palladium-catalyzed borylation represents a regioselective alternative to classical methods, particularly for functionalized substrates. The Miyaura borylation reaction employs bis(pinacolato)diboron (B₂pin₂) or pinacolborane with Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts (1–5 mol%) and bases like potassium acetate. For 3-methyl-2-bromophenol precursors, this method achieves >90% conversion in refluxing dioxane (80–100°C, 8–12 hours), with yields highly dependent on ligand selection. Bulky phosphines (e.g., SPhos) suppress protodehalogenation side reactions, while polar aprotic solvents enhance boron transfer efficiency [6] [7].
Copper-mediated couplings provide a cost-effective option, especially for iodine-activated substrates. Using Cu(I) thiophene-2-carboxylate (CuTC) and pinacolborane in DMF at 60°C, 2-iodo-3-methylphenol undergoes borylation within 4 hours, affording 70–78% isolated yield after silica gel chromatography. Though less atom-economical than palladium catalysis, copper systems tolerate phenolic hydroxyl groups without protection—a significant advantage over Pd-based methods requiring silyl or methyl ether protection to prevent catalyst poisoning [2] [6].
Table 2: Metal-Catalyzed Borylation Conditions and Performance
Catalyst System | Substrate | Temperature (°C) | Time (h) | Yield (%) | Selectivity Control |
---|---|---|---|---|---|
Pd(dppf)Cl₂/SPhos | 2-Bromo-3-methylphenol | 100 | 8 | 88 | Ortho >99% (no protection needed) |
Pd(OAc)₂/XPhos | 2-Iodo-3-methylphenol | 80 | 6 | 92 | Minimal dehalogenation |
CuTC/Phenanthroline | 2-Iodo-3-methylphenol | 60 | 4 | 75 | Hydroxyl group tolerance |
Mechanistic studies indicate that aryl electrophile reactivity follows I > OTF >> Br > Cl, while steric effects from the ortho-methyl group marginally retard oxidative addition. Kinetic profiling reveals first-order dependence on catalyst and substrate concentration, with turnover-limiting transmetallation occurring upon borane coordination to the Pd(II) intermediate [6].
Microwave dielectric heating drastically accelerates borylation, reducing reaction times from hours to minutes. By irradiating a mixture of 2-bromo-3-methylphenol (1.0 equiv), B₂pin₂ (1.2 equiv), PdCl₂(dtbpf) (3 mol%), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane at 150°C for 15 minutes, near-quantitative conversion occurs with 93% isolated yield after flash chromatography. This approach minimizes thermal decomposition pathways observed in prolonged conventional heating, while the sealed-vessel configuration prevents solvent evaporation and maintains reagent concentration [2].
Solvent-free mechanochemical methods utilize high-speed ball milling (500–600 rpm) for solid-state borylation. Combining 2-iodo-3-methylphenol, B₂pin₂, K₂CO₃, and Pd/C (5 wt%) in a zirconium oxide vessel with milling balls (5 mm diameter) achieves 85% conversion within 30 minutes. This technique eliminates solvent waste and simplifies purification— unreacted solids are removed by filtration, and the product is extracted with minimal hexane. Scale-up trials (10 g substrate) demonstrate consistent efficiency, though catalyst recovery remains challenging [6].
Recent advances exploit Lewis acid-assisted boronate activation under solvent-free conditions. Combining 3-methyl-2-hydroxybenzeneboronic acid with pinacol and catalytic ZrCl₄ (5 mol%) at 80°C for 1 hour furnishes the target compound in 95% yield without chromatographic cleanup. The zirconium species accelerates dehydrative condensation by coordinating boronate oxygen atoms, shifting the esterification equilibrium toward completion. This method is particularly advantageous for moisture-sensitive downstream applications, as it generates water as the sole byproduct [5].
Table 3: Comparative Analysis of Eco-Friendly Synthesis Techniques
Parameter | Microwave-Assisted | Mechanochemical | Lewis Acid-Catalyzed |
---|---|---|---|
Reaction Time | 10–20 min | 30–45 min | 1–2 h |
Temperature | 130–150°C | Ambient (milling energy) | 60–80°C |
Solvent Consumption | 5–10 mL/g substrate | None | None |
Typical Yield | 90–95% | 80–87% | 92–96% |
Scalability | Moderate (≤5 g) | High (≥10 g) | High (≥10 g) |
These emerging technologies align with green chemistry principles by reducing auxiliary material usage and energy input while maintaining high functional group tolerance. Life-cycle assessment studies indicate 40–60% lower cumulative energy demand compared to traditional reflux methods [2] [5] [6].
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